

An In-depth Technical Guide to 4,4'-Dimethoxybenzhydrylamine (CAS: 19293-62-0)

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Compound of Interest

Compound Name: **4,4'-Dimethoxybenzhydrylamine**

Cat. No.: **B098210**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dimethoxybenzhydrylamine, identified by CAS number 19293-62-0, is a pivotal chemical intermediate, primarily recognized for its role as a linker in solid-phase peptide synthesis (SPPS) for the generation of peptide amides. Its unique structural features, particularly the acid-labile benzhydryl moiety, make it an invaluable tool in the synthesis of complex peptides and peptidomimetics, which are crucial in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of **4,4'-Dimethoxybenzhydrylamine**, detailed experimental protocols for its synthesis and its application in SPPS, and visual representations of the key chemical transformations and workflows.

Chemical and Physical Properties

4,4'-Dimethoxybenzhydrylamine is an organic compound characterized by a central methane carbon bonded to two 4-methoxyphenyl groups and an amine group. This structure imparts specific chemical properties that are exploited in organic synthesis. The presence of the two methoxy groups enhances the electron density of the phenyl rings, contributing to the stability of the carbocation formed upon cleavage, which is a key aspect of its application as a linker.

Table 1: Chemical and Physical Properties of **4,4'-Dimethoxybenzhydrylamine**

Property	Value
CAS Number	19293-62-0
Molecular Formula	C ₁₅ H ₁₇ NO ₂
Molecular Weight	243.31 g/mol
Appearance	White to almost white powder or crystals
Melting Point	62-63 °C
Solubility	Soluble in organic solvents such as methanol; limited solubility in water
Air Sensitivity	Noted to be air-sensitive
Synonyms	Bis(4-methoxyphenyl)methanamine, 1,1-Bis(4-methoxyphenyl)methylamine

Synthesis of 4,4'-Dimethoxybenzhydrylamine

The synthesis of **4,4'-Dimethoxybenzhydrylamine** typically proceeds via the reductive amination of 4,4'-dimethoxybenzophenone. Two common methods for this transformation are the Leuckart reaction and direct reductive amination using a hydride reducing agent.

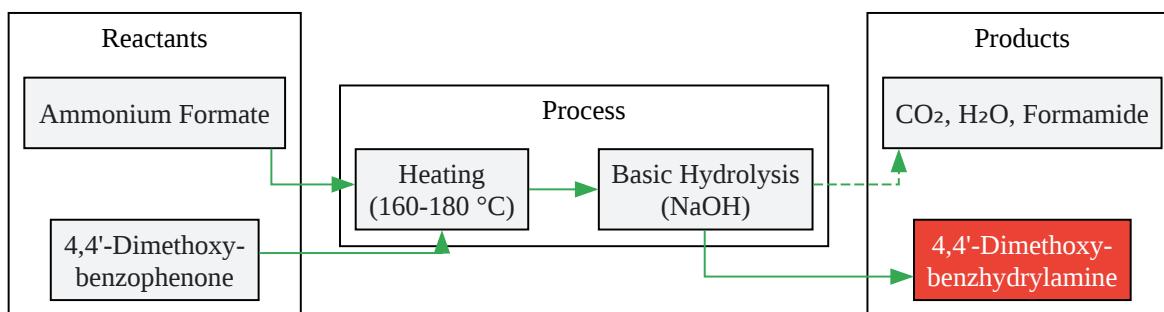
Experimental Protocol: Synthesis via Leuckart Reaction

The Leuckart reaction utilizes ammonium formate as both the reducing agent and the source of the amine group. The reaction proceeds by the formation of an imine intermediate from the ketone, which is then reduced *in situ*.

Protocol:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,4'-dimethoxybenzophenone (1 equivalent) and a significant molar excess of ammonium formate (e.g., 5-10 equivalents).
- Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent).

- Maintain the temperature and stir the mixture for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- To the cooled mixture, add a solution of sodium hydroxide (e.g., 10% w/v) to basify the solution and hydrolyze any formamide by-products.
- Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude **4,4'-Dimethoxybenzhydrylamine**.
- Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

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Leuckart Reaction Workflow

Experimental Protocol: Synthesis via Reductive Amination

Direct reductive amination involves the reaction of the ketone with an amine source in the presence of a reducing agent.

Protocol:

- Dissolve 4,4'-dimethoxybenzophenone (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
- Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (in large excess).
- Add a reducing agent, such as sodium cyanoborohydride (NaBH_3CN) or sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (e.g., 1.5-2 equivalents), portion-wise to the reaction mixture.
- Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.
- Once the reaction is complete, quench the reaction by the careful addition of water.
- Remove the organic solvent under reduced pressure.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the organic phase to obtain the crude product.
- Purify by column chromatography or recrystallization.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **4,4'-Dimethoxybenzhydrylamine** is as a precursor to the 4,4'-dimethoxybenzhydryl (Mbh) amine resin, a solid support used for the synthesis of peptide amides via the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Mbh linker is attached to a

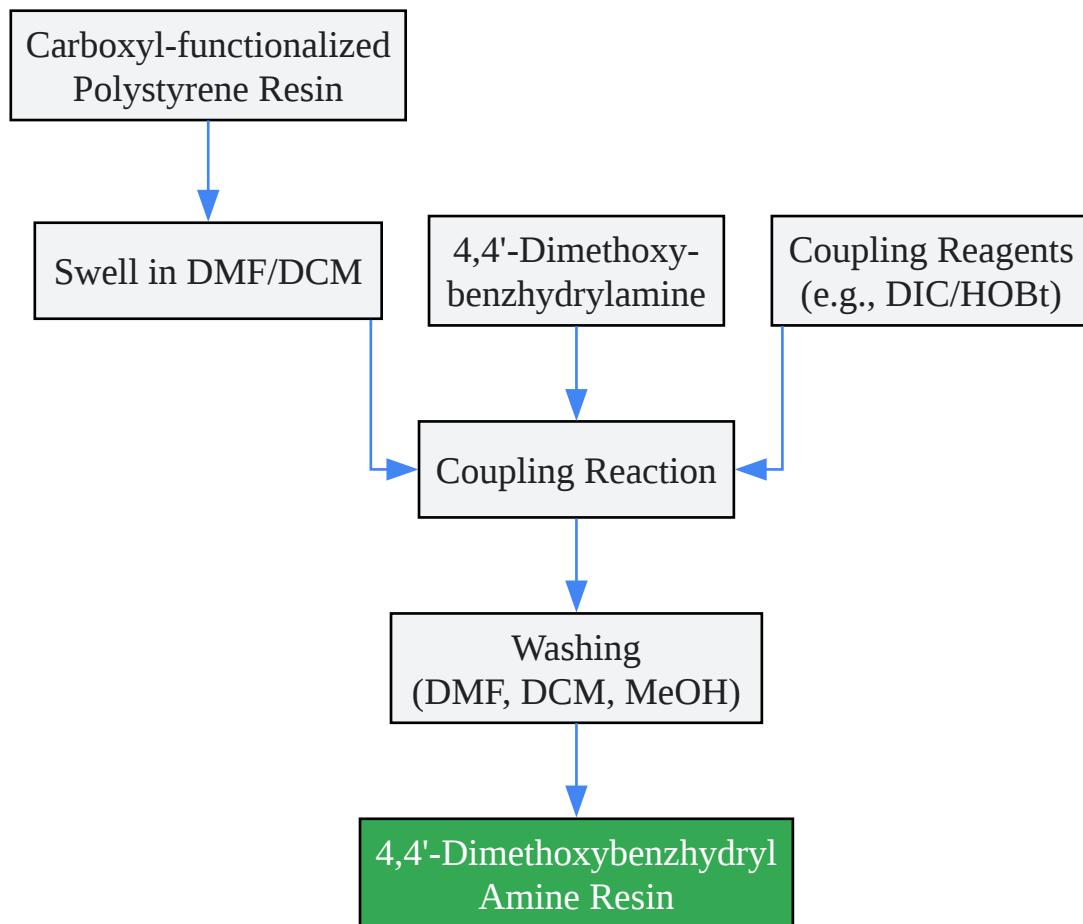
polystyrene resin, and the first Fmoc-protected amino acid is coupled to the amine group of the linker.

Preparation of 4,4'-Dimethoxybenzhydrylamine Resin

The amine is typically coupled to a pre-functionalized polystyrene resin, for example, a resin bearing a carboxylic acid group, using standard peptide coupling reagents.

Protocol:

- Swell a suitable carboxyl-functionalized polystyrene resin (e.g., Merrifield resin) in a solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- In a separate vessel, dissolve **4,4'-Dimethoxybenzhydrylamine** (2-3 equivalents relative to the resin loading) and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents) and an activator like 1-hydroxybenzotriazole (HOBr) (2-3 equivalents) in DMF.
- Add the solution of the amine and coupling reagents to the swollen resin.
- Agitate the mixture at room temperature for several hours until the coupling is complete, as monitored by a ninhydrin test (which should be negative).
- Wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and by-products.
- Dry the resin under vacuum.



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Resin Preparation Workflow

Experimental Protocol: Fmoc-SPPS of a Peptide Amide

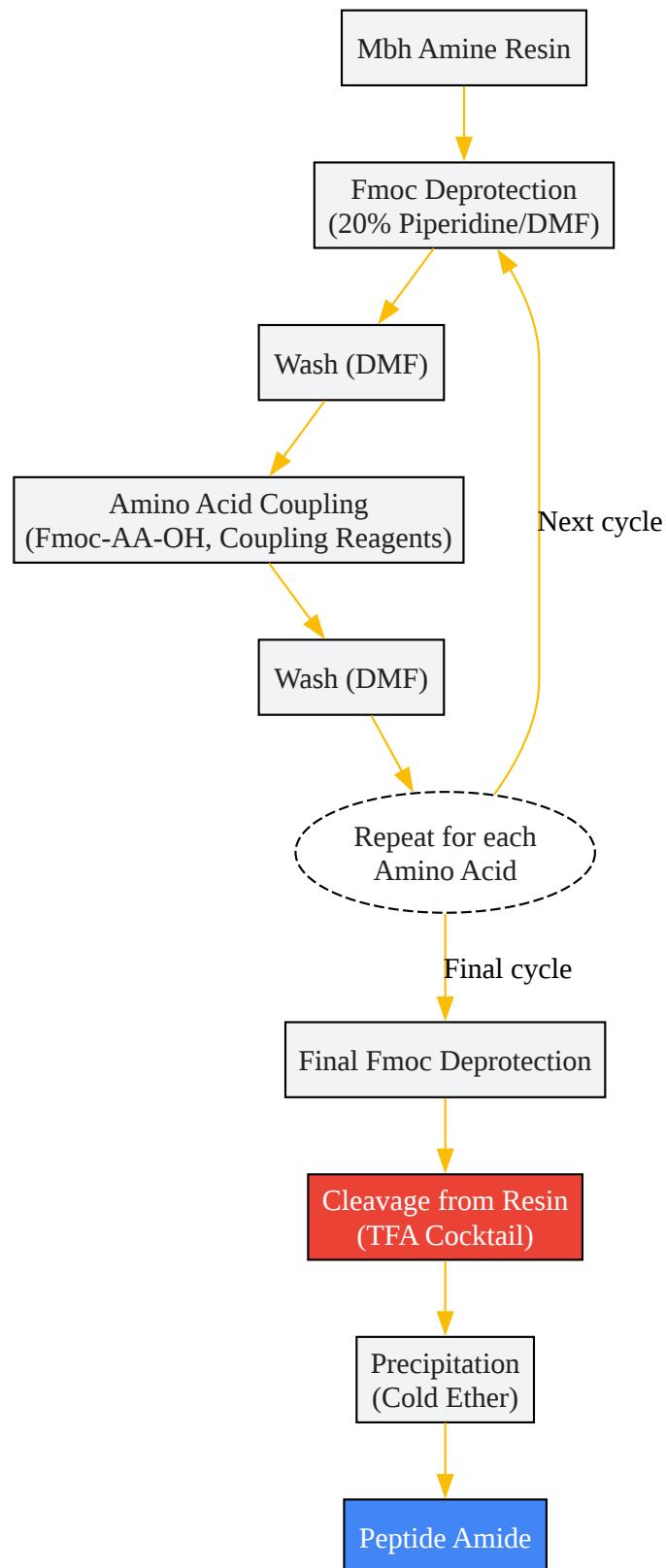
The following is a representative protocol for the manual synthesis of a short peptide amide using the Mbh amine resin.

Protocol:

- Resin Swelling: Swell the **4,4'-dimethoxybenzhydrylamine** resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the terminal amine of the linker or the growing peptide chain. Repeat this step.

- **Washing:** Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.
- **Amino Acid Coupling:**
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA; 6-10 equivalents) in DMF.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating free amines), the coupling step can be repeated.
- **Washing:** Wash the resin with DMF to remove excess reagents.
- **Repeat:** Repeat steps 2-5 for each amino acid in the peptide sequence.
- **Final Deprotection:** After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
- **Cleavage and Deprotection:**
 - Wash the resin with DCM and dry it under vacuum.
 - Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers to protect sensitive amino acid side chains. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).
 - Agitate the mixture for 2-4 hours at room temperature.
 - Filter the resin and collect the filtrate containing the cleaved peptide.
 - Precipitate the peptide from the filtrate by adding cold diethyl ether.
 - Collect the precipitated peptide by centrifugation and wash with cold ether.

- Dry the peptide under vacuum.



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